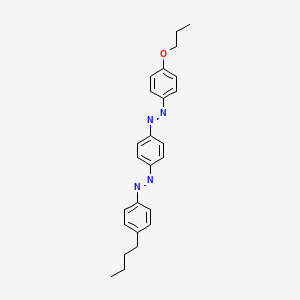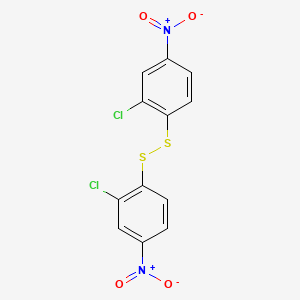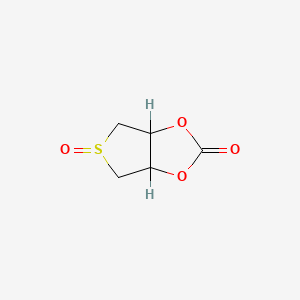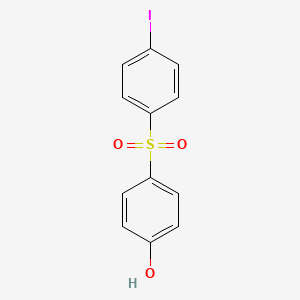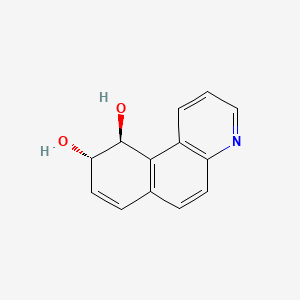
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.2319 g/mol This compound is a derivative of benzoquinoline and features a dihydroxy substitution at the 9 and 10 positions
Métodos De Preparación
The synthesis of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- can be achieved through several methods. One common synthetic route involves the catalytic condensation of primary amines with acetylene in the presence of copper, mercury, or silver salts . This reaction, known as the N. S. Kozlov reaction, leads to the formation of quinoline bases, which can then be further modified to obtain the desired dihydroxy derivative .
Industrial production methods may involve the use of large-scale catalytic reactors and optimized reaction conditions to ensure high yield and purity of the compound. The specific reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.
Substitution: Substitution reactions can introduce various substituents at different positions on the quinoline ring, leading to a wide range of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxy groups can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the quinoline ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- include other quinoline derivatives such as benzoquinoline, phenanthrene, and scoulerine .
Benzoquinoline: Shares the quinoline core structure but lacks the dihydroxy substitution.
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Scoulerine: Contains a similar quinoline ring but with additional methoxy groups and a different substitution pattern.
The uniqueness of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- lies in its specific dihydroxy substitution, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
103667-12-5 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1 |
Clave InChI |
NCMNKLTXFXNWHC-WCQYABFASA-N |
SMILES isomérico |
C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


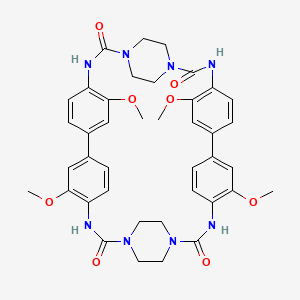
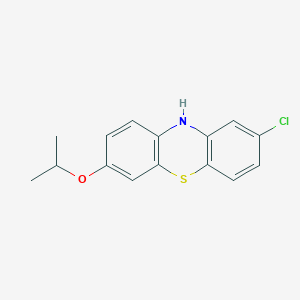
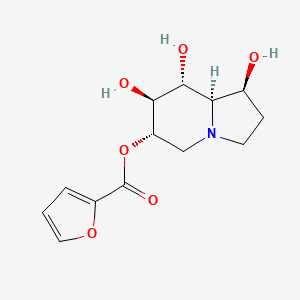
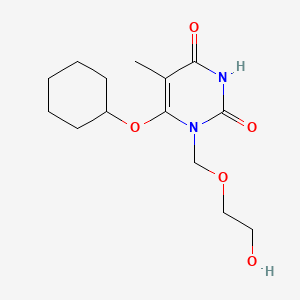
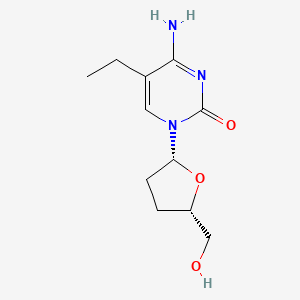

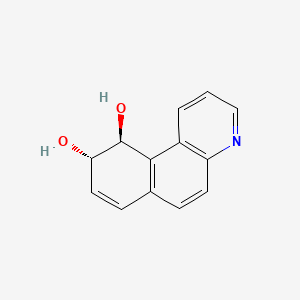
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

